molecular formula C16H23N3O5S B5234706 N~2~-cyclohexyl-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5234706
M. Wt: 369.4 g/mol
InChI Key: YBZKCVLGQRCIRQ-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide is a chemical compound that has been the subject of various scientific studies. Its properties and reactions provide valuable insights into organic chemistry and related fields.

Synthesis Analysis

The synthesis of compounds similar to N2-cyclohexyl-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide typically involves complex reactions. For instance, the formation of spiro-Meisenheimer adducts of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide involves cyclization in methanol under specific base catalysis (Macháček, Hassanien, & Štěrba, 1986). Another example is the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde (Jin et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds like N2-cyclohexyl-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide is often determined using X-ray crystallography. For example, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was elucidated through this method, revealing intricate details about its crystal structure (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions of similar compounds are diverse. For instance, the ring-opening/ring-forming protocol for derivatives of 3-nitro-4-(phenylsulfonyl)thiophene shows the versatility of these compounds in synthesizing aromatic and heteroaromatic derivatives (Bianchi et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structures, are crucial for understanding their behavior in different environments. The crystal structures of derivatives like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine have been extensively studied (Aydinli, Sayil, & Ibiş, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are key to understanding the applications of these compounds. Studies like the nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole demonstrate the reactivity of these molecules (Pelkey, Barden, & Gribble, 1999).

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-12-14(9-6-10-15(12)19(21)22)17-16(20)11-18(25(2,23)24)13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKCVLGQRCIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-cyclohexyl-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

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